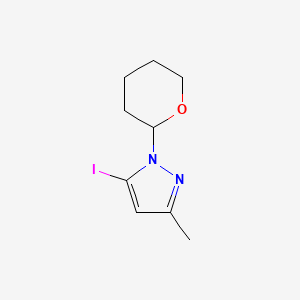

5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a chemical compound with the molecular formula C9H13IN2O. It has a molecular weight of 292.12 . This compound is used for research purposes .

Molecular Structure Analysis

The molecular structure of 5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole consists of a pyrazole ring attached to a tetrahydropyran ring. The pyrazole ring contains a nitrogen atom and an iodine atom .Physical And Chemical Properties Analysis

5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole is a solid at room temperature. It should be stored in a dry environment at a temperature between 2-8°C . The boiling point of this compound is not specified .Scientific Research Applications

Synthesis and Biological Evaluation of Pyrazole-Based Heterocycles : A study by Vaddiraju et al. (2022) reported the synthesis of novel pyrazole-based heterocycles with potential anti-diabetic activity. The compounds exhibited moderate anti-diabetic effects, comparable to the standard drug remogliflozin, suggesting their potential in diabetes treatment (Vaddiraju et al., 2022).

Multigram-Scale Synthesis of PCSK9 Inhibitor : Akin et al. (2017) described the synthesis of a small molecule PCSK9 inhibitor, highlighting the scalable preparation of a related compound, 5-(4-iodo-1-methyl-1H-pyrazol-5-yl)-2H-tetrazole. This research demonstrates the compound's application in large-scale drug manufacturing (Akin et al., 2017).

Synthesis of Ethynylphenols : Lai et al. (2006) explored the synthesis of m- and p-ethynylphenols, involving compounds such as p-iodo-1-[(tetrahydro-2H-pyran-2-yl)oxy]benzene. This work contributes to the field of organic synthesis and the development of novel chemical compounds (Lai et al., 2006).

Development of a New Variant of the Migita Reaction : Norris and Leeman (2008) developed a palladium-catalyzed carbon−sulfur bond formation method, applied in the synthesis of a former antiasthma drug candidate. This method showcases the utility of pyrazole derivatives in pharmaceutical synthesis (Norris & Leeman, 2008).

Synthesis and Antihyperglycemic Activity of Tetrazolyl Pyrazole Amides : Sharon et al. (2005) synthesized and evaluated a series of tetrazolyl pyrazole amides for antihyperglycemic activity. Some compounds showed significant glucose-lowering effects in animal models, indicating their potential as antidiabetic agents (Sharon et al., 2005).

Inhibitor of 5-Lipoxygenase : Mano et al. (2004) worked on an orally active inhibitor of 5-lipoxygenase, demonstrating improved pharmacokinetic and toxicology characteristics. This study highlights the role of pyrazole derivatives in developing new pharmacological agents (Mano et al., 2004).

Safety And Hazards

properties

IUPAC Name |

5-iodo-3-methyl-1-(oxan-2-yl)pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13IN2O/c1-7-6-8(10)12(11-7)9-4-2-3-5-13-9/h6,9H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDUHNQSYXPRGHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)I)C2CCCCO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718441 |

Source

|

| Record name | 5-Iodo-3-methyl-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Iodo-3-methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole | |

CAS RN |

1345471-37-5 |

Source

|

| Record name | 5-Iodo-3-methyl-1-(oxan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 8-oxo-5-azaspiro[2.5]octane-5-carboxylate](/img/structure/B597749.png)

![6-Phenyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B597754.png)